molecular formula C20H15ClFNO B5874492 N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide

N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide

Cat. No.: B5874492
M. Wt: 339.8 g/mol
InChI Key: GRAZCRBZXGVYGU-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide typically involves the reaction of 2-chloro-6-fluorobenzoic acid with 2-benzylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the benzyl group or the aromatic ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of benzylamines.

    Hydrolysis: Formation of 2-chloro-6-fluorobenzoic acid and 2-benzylphenylamine.

Scientific Research Applications

Chemistry: N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors.

Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The molecular pathways involved may include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

  • N-(2-benzylphenyl)-2-chlorobenzamide
  • N-(2-benzylphenyl)-2-fluorobenzamide
  • N-(2-benzylphenyl)-2-bromobenzamide

Comparison: N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and binding affinity, making it more effective in certain applications.

Properties

IUPAC Name

N-(2-benzylphenyl)-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO/c21-16-10-6-11-17(22)19(16)20(24)23-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZCRBZXGVYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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